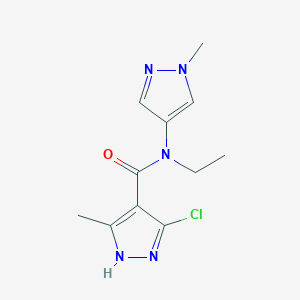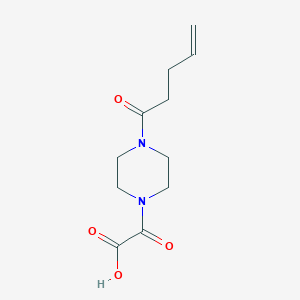![molecular formula C12H20N2O3S B7438061 N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B7438061.png)
N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide, commonly known as PMSF, is a widely used serine protease inhibitor. It is a white crystalline powder that is soluble in water and organic solvents. The chemical structure of PMSF is shown below.
Mécanisme D'action
PMSF irreversibly inhibits serine proteases by covalently modifying the active site serine residue. The reaction between PMSF and the serine residue results in the formation of a stable ester bond, which prevents the protease from functioning.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit platelet aggregation, and modulate the activity of certain ion channels. PMSF has also been shown to have anti-inflammatory effects and to protect against ischemic injury in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PMSF in lab experiments is its high specificity for serine proteases. It is also relatively easy to use and does not require any special equipment. However, PMSF can be expensive and its irreversible inhibition of proteases can sometimes be a limitation.
Orientations Futures
There are several areas of research that could benefit from further investigation into the properties and applications of PMSF. One area of interest is the development of more potent and selective serine protease inhibitors. Another area of research is the investigation of the anti-inflammatory and cytoprotective effects of PMSF in more detail. Finally, the use of PMSF in drug discovery and development could also be explored further.
Méthodes De Synthèse
PMSF can be synthesized by reacting phenylmethylsulfonyl fluoride with N-methylisopropylamine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the yield of PMSF is typically around 80%.
Applications De Recherche Scientifique
PMSF is commonly used in biochemical and molecular biology experiments to inhibit serine proteases. It is used to prevent proteolysis of proteins during purification and analysis. PMSF is also used to inhibit proteases in cell lysates and tissue extracts.
Propriétés
IUPAC Name |
N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-10(15)8-13-9-11-5-4-6-12(7-11)14(2)18(3,16)17/h4-7,10,13,15H,8-9H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWPMDAZZGINEG-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC(=CC=C1)N(C)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNCC1=CC(=CC=C1)N(C)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[2-(oxan-4-yloxymethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B7437978.png)
![2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid](/img/structure/B7437985.png)
![4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acid](/img/structure/B7437992.png)
![2,2,2-trifluoroethyl N-[2-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-2-oxoethyl]carbamate](/img/structure/B7438002.png)
![tert-butyl N-[1-[(5-ethyl-1,2-oxazole-3-carbonyl)amino]spiro[3.3]heptan-3-yl]carbamate](/img/structure/B7438003.png)
![4-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]oxane-4-carboxamide](/img/structure/B7438012.png)



![N-[2-[cyclopropyl(methyl)amino]ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438037.png)
![6-amino-1-(2-methoxyethyl)-5-[2-[[(2R)-1-methoxypropan-2-yl]-methylamino]acetyl]pyrimidine-2,4-dione](/img/structure/B7438044.png)
![4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine](/img/structure/B7438057.png)
![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)
